4-(Cyclopropylamino)-3-methylbenzonitrile
Overview
Description
Synthesis Analysis
While the exact synthesis of “4-(Cyclopropylamino)-3-methylbenzonitrile” is not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of amines with other organic compounds .
Chemical Reactions Analysis
The chemical reactions involving “4-(Cyclopropylamino)-3-methylbenzonitrile” would depend on the specific conditions and reagents used. Generally, amines can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Cyclopropylamino)-3-methylbenzonitrile” would depend on its specific structure. Generally, compounds with similar structures have properties such as solubility, density, and reactivity that can be predicted based on their functional groups .
Scientific Research Applications
Radiochemical Synthesis and Imaging
One notable application of structurally related compounds involves no-carrier-added fluorine-18-labeled N-methylspiroperidol, synthesized from various substrates through nucleophilic aromatic substitution reactions. This methodology, which includes the use of similar benzonitrile derivatives, plays a crucial role in radiochemical synthesis, impacting the development of radiopharmaceuticals for imaging applications. The optimized synthesis route enhances product specific activity and experimental simplicity, providing insights into the biodistribution of compounds in preclinical models (Shiue et al., 1986).
Organic Synthesis and Chemical Intermediates
The synthesis of 2-substituted 4-(arylamino)quinazolines from 2-(acylamino)benzonitriles and primary arylamines showcases the utility of benzonitrile derivatives in facilitating complex organic transformations. This reaction pathway is significant for constructing quinazoline frameworks, which are essential in various chemical and pharmaceutical applications (Marinho & Proença, 2015). Similarly, the synthesis of 3,4-difluorobenzonitrile as an intermediate for selective herbicides demonstrates the importance of benzonitrile derivatives in the synthesis of agrochemicals (Cheng Zhi-ming, 2006).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, derivatives of aminobenzonitriles have been explored for their potential biological activities. For instance, the synthesis of monocyclic, bicyclic, and tricyclic pyrimidine derivatives from 3-aminobenzonitrile and their evaluation for anti-inflammatory and analgesic activities highlight the versatility of benzonitrile derivatives in drug discovery processes (Sondhi et al., 2005).
Analytical Chemistry Applications
In analytical chemistry, the use of propylamino-bonded silica gel stationary phases for the solid-phase microextraction (SPME) method coupled with liquid chromatography indicates the role of benzonitrile derivatives in enhancing analytical methodologies. This approach is essential for the detection and quantification of mycotoxins in food samples, showcasing the compound's contribution to food safety and quality control (Aresta et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-(cyclopropylamino)-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-9(7-12)2-5-11(8)13-10-3-4-10/h2,5-6,10,13H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAWXHSGVPCOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylamino)-3-methylbenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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